molecular formula C23H18N2O5S B2633490 4-(benzenesulfonyl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-phenyl-1,3-oxazol-5-amine CAS No. 862761-32-8

4-(benzenesulfonyl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-phenyl-1,3-oxazol-5-amine

Cat. No.: B2633490
CAS No.: 862761-32-8
M. Wt: 434.47
InChI Key: RNKHGVDVEMVWTL-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-phenyl-1,3-oxazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a benzodioxolyl group, and an oxazole ring

Scientific Research Applications

4-(benzenesulfonyl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-phenyl-1,3-oxazol-5-amine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-phenyl-1,3-oxazol-5-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-phenyl-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield amines or alcohols .

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-phenyl-1,3-oxazol-5-amine involves its interaction with molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on the target molecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
  • 1-(1,3-benzodioxol-5-yl)-2-propanol
  • ®-2-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolidine

Uniqueness

4-(benzenesulfonyl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-phenyl-1,3-oxazol-5-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S/c26-31(27,18-9-5-2-6-10-18)23-22(30-21(25-23)17-7-3-1-4-8-17)24-14-16-11-12-19-20(13-16)29-15-28-19/h1-13,24H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKHGVDVEMVWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=C(N=C(O3)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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